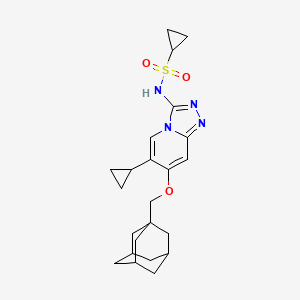

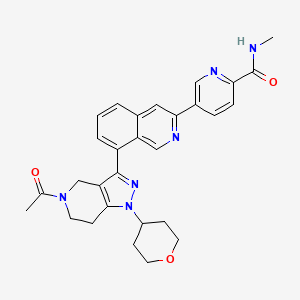

Ask1-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

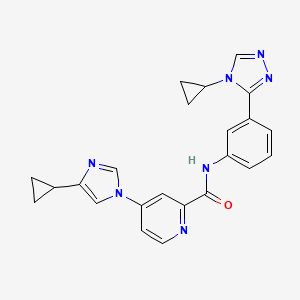

Apoptosis signal-regulating kinase 1 (ASK1) is a serine-threonine kinase that is ubiquitously expressed in nucleated cells and is responsible for the activation of multiple mitogen-activated protein kinases (MAPK) to regulate cell stress . ASK1-IN-1 is a CNS-penetrant ASK1 inhibitor, with good potency (cell IC50 =138 nM; Biochemical IC50 =21 nM) .

Chemical Reactions Analysis

ASK1-IN-1, as an inhibitor, interacts with ASK1 to prevent its activation and subsequent downstream effects. The specific chemical reactions involved in this process are not explicitly detailed in the available literature .

Physical And Chemical Properties Analysis

ASK1-IN-1 has a molecular weight of 411.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. Its rotatable bond count is 6. The exact mass and monoisotopic mass are 411.18075832 g/mol .

科学的研究の応用

Drug Discovery

Apoptosis signal-regulating kinase 1 (ASK1) has been confirmed as an attractive therapeutic target for drug discovery . The development of small molecule inhibitors of ASK1, such as Ask1-IN-1, has attracted increasing attention .

2. Machine Learning Models for ASK1 Inhibitory Activity Artificial intelligence methods and descriptor packages available on the OCHEM platform have been used to develop regression and classification models for ASK1 inhibitory activity . These models could be useful for the virtual screening of ASK1 inhibitors .

Therapeutic Interventions

Targeted inhibition of ASK1 stands out as a promising therapeutic strategy for treating severe pathological conditions . Structural findings on ASK1 regulation and its role in various diseases highlight prospects for ASK1 inhibition in the treatment of these pathologies .

Inflammatory Cytokine Production

ASK1 disrupts the RIPK2 signaling complex and inhibits the NOD‐RIPK2 pathway to downregulate the production of inflammatory cytokines . This suggests that ASK1 facilitates the expression of UCP1 through the suppression of inflammatory cytokine production .

Neurological Disorders

ASK1 may be involved in ALS, HD, Parkinson’s disease, and even Alzheimer’s disease . Their involvement in these pathologies can be further explained .

Sepsis and Stress-Induced Disorders

ASK1 plays a crucial role in modulating diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx . Any interruption of such stress responses can trigger imbalances underlying various diseases .

作用機序

Target of Action

Ask1-IN-1 primarily targets the Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1, also known as Mitogen-Activated Protein Kinase Kinase 5 (MAP3K5), is a member of the MAP3K family that activates the JNK and p38 MAPK pathways . ASK1 is a crucial cellular stress sensor that modulates diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

Mode of Action

Ask1-IN-1 acts as an inhibitor of ASK1 . It interacts with ASK1 to prevent its activation, thereby limiting the downstream signaling cascades. This interaction results in the inhibition of the prolonged activation of p38 mitogen-activated protein kinases (P38α and β) and c-Jun N-terminal kinases (JNK1, 2, and 3), which are key mediators of the cellular stress response .

Biochemical Pathways

The primary biochemical pathways affected by Ask1-IN-1 are the p38 MAPK and JNK pathways . These pathways are associated with reactive oxygen species (ROS)–induced disease, and numerous studies have demonstrated that their inhibition ameliorates cell death . ASK1 is activated by various types of stresses, such as oxidative stress, proinflammatory cytokines, and endoplasmic reticulum (ER) stress . The inhibition of ASK1 by Ask1-IN-1 thus impacts these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of Ask1-IN-1 have been studied in healthy subjects . Selonsertib, a first-in-class ASK1 inhibitor, was found to be rapidly and effectively absorbed into the systemic circulation after oral treatment, with a T max of 0.5 h and oral bioavailability of 74% . The brain disposition of selonsertib was limited, with a c max of 008 µg/g and Kp value of 0004 . Renal excretion was identified as a minor pathway of selonsertib elimination .

Result of Action

The molecular and cellular effects of Ask1-IN-1’s action primarily involve the reduction of damaging cellular responses . By inhibiting ASK1, Ask1-IN-1 limits the prolonged activation of P38 and JNK, which are associated with damaging inflammatory responses, reactive oxygen species–induced cell death, and fibrosis in multiple tissues . This can help prevent many human diseases, including arthritis, dementia, and multiple organ dysfunctions .

Action Environment

The action of Ask1-IN-1 can be influenced by various environmental factors. For instance, the presence of oxidative stress, proinflammatory cytokines, and ER stress can activate ASK1 , potentially affecting the efficacy of Ask1-IN-1 Furthermore, the bioavailability and stability of Ask1-IN-1 could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

将来の方向性

Targeted inhibition of ASK1, the upstream activator of JNK and p38 kinases, stands out as a promising therapeutic strategy for treating severe pathological conditions. This is due to the role of ASK1 in modulating diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

特性

IUPAC Name |

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCMQKWOUIMBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ask1-IN-1 | |

Q & A

Q1: What is the primary function of ASK1 in cellular processes?

A1: ASK1 is a key player in cellular responses to stress, particularly oxidative stress. It plays a critical role in regulating apoptosis (programmed cell death) [, ]. Upon activation by various stimuli, including reactive oxygen species (ROS), ASK1 initiates a signaling cascade that can ultimately lead to cell death [].

Q2: How does ASK1 contribute to the survival of plasma cells?

A2: Research indicates that the transcription factor Blimp-1, crucial for plasma cell differentiation, directly suppresses ASK1 transcription []. This suppression is essential for the long-term survival of plasma cells. When Blimp-1 is inhibited, ASK1 activity increases, leading to plasma cell apoptosis [].

Q3: Can manipulating ASK1 activity be beneficial in certain medical contexts?

A3: Emerging research suggests that inhibiting ASK1 could hold therapeutic potential:

- Enhanced immune response: Suppressing ASK1 activity may improve the survival of long-lived plasma cells, potentially leading to enhanced antibody production and a more robust immune response to vaccines [].

- Tissue regeneration: Studies show that inhibiting ASK1 can promote wound healing and tissue regeneration. For instance, ASK1 knockout mice exhibit enhanced auricular cartilage regeneration after injury []. This effect is linked to prolonged keratinocyte activation and possible promotion of blastema formation in the wound epidermis [].

Q4: What are the potential implications of the interaction between ASK1 and the unfolded protein response (UPR)?

A4: The research suggests that ASK1 is implicated in the cellular response to ER stress, a condition triggered by the accumulation of unfolded proteins []. ASK1 activation, potentially mediated by its interaction with proteins like Ire1 within the UPR pathway, can lead to either autophagy (a cellular recycling process) or apoptosis, depending on the severity and duration of the stress [].

Q5: Are there specific cell types where ASK1 activity is particularly relevant?

A5: Beyond plasma cells, ASK1's role in axon degeneration is noteworthy []. Research demonstrates that the activation of a CaMKII-Sarm1-ASK1 signaling pathway can actually protect axons from degeneration caused by mitochondrial dysfunction []. This finding highlights the complex and context-dependent nature of ASK1 activity in different cellular environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)

![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)